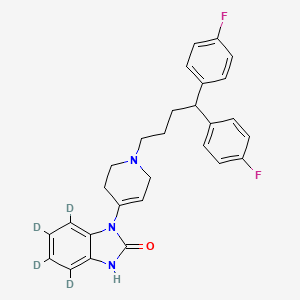![molecular formula C7H11NO4S B12430163 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid: is a bicyclic compound featuring a sulfur atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the sulfur atom: The sulfur atom is introduced into the bicyclic core through a sulfonation reaction. This step requires the use of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under anhydrous conditions.
Oxidation: The sulfur atom is oxidized to form the sulfone group. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, sulfonation, oxidation, and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The sulfone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
- 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile
Uniqueness
- Structural Differences : The position of the carboxylic acid group differentiates 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid from its analogs.
- Chemical Properties : The unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability.
- Applications : The specific structure of this compound makes it suitable for certain applications where its analogs may not be as effective.
Properties
Molecular Formula |
C7H11NO4S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10) |
InChI Key |
VMEAXZONZOBPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)S(=O)(=O)C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


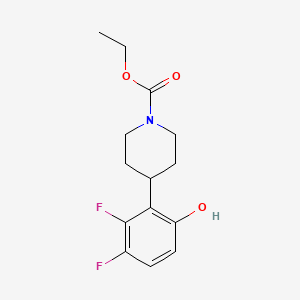
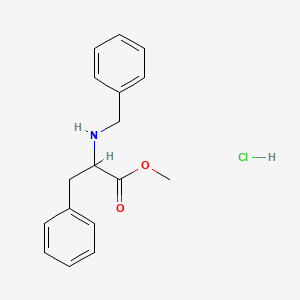

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)

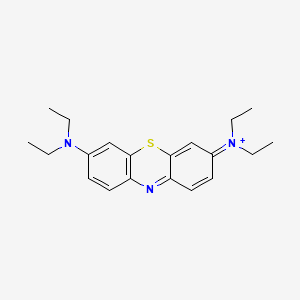
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
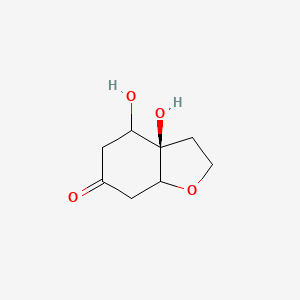
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
